molecular formula C15H10BrClN2OS B2596393 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 35977-19-6

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2596393
CAS No.: 35977-19-6
M. Wt: 381.67
InChI Key: BMVPGLIPXFJZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a brominated quinazolinone derivative featuring a 2-chlorobenzyl substituent at position 3 and a sulfanyl group at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest, often explored for their anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

6-bromo-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVPGLIPXFJZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.

    Introduction of the Bromine and Chlorophenyl Groups: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Sulfanyl Group: This can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions:

Scientific Research Applications

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

Substituent Effects

The target compound’s unique structural features differentiate it from analogs:

Compound Name Substituents at Position 3 Bromine Position Key Functional Groups Reference
Target Compound (2-Chlorophenyl)methyl 6 2-sulfanyl, 4-one -
6-Bromo-3-ethyl-2-sulfanylquinazolin-4-one Ethyl 6 2-sulfanyl, 4-one
3-Aryl-2-sulfanylquinazolin-4(3H)-ones (e.g., 2a-e) Aryl (e.g., phenyl, substituted phenyl) None 2-sulfanyl, 4-one
6-Bromo-2,3-tetramethylen-3,4-dihydroquinazolin-4-one Tetramethylene ring 6 4-one

Key Observations :

  • The 2-chlorophenylmethyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler alkyl (e.g., ethyl) or aryl substituents. This may impact solubility and receptor binding .

Comparison :

  • The target compound’s synthesis likely parallels methods for 3-aryl derivatives but requires brominated precursors and specialized reagents for introducing the 2-chlorophenylmethyl group.
  • Bromination strategies (e.g., KBrO3 in vs. direct substitution) may affect regioselectivity and purity.

Physicochemical Data

Limited data exist for the target compound, but analogs provide insights:

Compound Melting Point (°C) Solubility Spectroscopic Confirmation (IR, NMR, HRMS) Reference
3-Aryl derivatives (5a-e) Not reported Ethanol-soluble Yes (1H/13C-NMR, HRMS)
6-Bromo-tetramethylene derivative Not reported Organic solvents Likely (methods in )

Notes:

  • The 2-sulfanyl group in the target compound and its analogs contributes to hydrogen bonding and tautomerism, affecting crystallinity and stability .

Implications :

  • Bromine’s role (e.g., in the tetramethylene derivative ) remains unexplored in bioactivity contexts.

Biological Activity

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic applications of this compound, referencing diverse studies and findings.

  • Molecular Formula : C12H10BrClN2S
  • Molecular Weight : 305.64 g/mol
  • CAS Number : 35977-19-6

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzylamine with appropriate thioketones or other reagents that facilitate the formation of the quinazolinone structure. The synthetic route often includes steps that ensure the introduction of the bromo and chlorophenyl groups at specific positions on the quinazolinone ring.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that derivatives of quinazolinones can inhibit various viruses, including HIV and poxviruses. A notable compound in related studies demonstrated an MIC (Minimum Inhibitory Concentration) of 1.92 µg/ml against vaccinia virus, suggesting potential efficacy against viral infections .

Antimicrobial Activity

The antimicrobial activity of this class of compounds has been extensively studied. In particular, derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa
  • Fungal Strains Tested : Candida albicans, Aspergillus niger

Table 1 summarizes the antimicrobial activity of selected derivatives:

CompoundBacterial Activity (Zone of Inhibition in mm)Fungal Activity (Zone of Inhibition in mm)
6-Bromo Compound A20 (S. aureus)15 (C. albicans)
6-Bromo Compound B18 (B. subtilis)17 (A. niger)
6-Bromo Compound C22 (P. aeruginosa)14 (Curvularia lunata)

Anti-inflammatory Activity

In addition to antimicrobial properties, certain derivatives have shown anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen. The evaluation method often involves carrageenan-induced paw edema in animal models.

Table 2 presents findings on anti-inflammatory activity:

CompoundPercentage Inhibition (%)
Compound D39.45%
Compound E40.10%
Compound F31.28%

Case Studies

  • Antiviral Study : A study focused on a series of quinazolinone derivatives found that certain compounds exhibited significant antiviral activity against various strains of herpes and HIV. The structure–activity relationship analysis suggested that modifications to the phenyl ring could enhance antiviral potency .
  • Antimicrobial Evaluation : Another investigation evaluated a range of synthesized quinazolinones for their antimicrobial properties using agar diffusion methods. The results indicated that introducing methoxy groups increased antibacterial activity while halogen substitutions enhanced antifungal efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one?

  • Methodology : The compound can be synthesized via cyclocondensation of a benzo[1,3]oxazin-4-one precursor with amino reagents. For example, reflux 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with a substituted benzylamine (e.g., 2-chlorobenzylamine) in glacial acetic acid for 3–4 hours. Monitor reaction progress using TLC (cyclohexane:ethyl acetate, 2:1) and purify via ethanol recrystallization . Microwave-assisted synthesis (100°C, 1 hour) improves yield in analogous quinazolinones .

Q. How is the purity and structural homogeneity of this compound confirmed?

  • Methodology :

  • Chromatography : TLC with UV visualization ensures reaction completion .
  • Spectroscopy : FT-IR identifies key functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹). ¹H NMR (DMSO-d₆) resolves aromatic protons (δ7.39–8.11) and substituent environments .
  • Crystallography : Refinement via SHELXL validates bond lengths/angles, while ORTEP-3 generates publication-ready structural diagrams .

Q. What crystallographic techniques are used to resolve its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Data processed via SHELXTL (Bruker AXS) or OLEX2. Hydrogen atoms are placed geometrically and refined isotropically. Twinning or disorder is addressed using the SQUEEZE algorithm in PLATON .

Advanced Research Questions

Q. What strategies enable functionalization of the 6-bromo and 2-sulfanyl groups?

  • Methodology :

  • Bromine Substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces the bromine with aryl groups .
  • Sulfanyl Reactivity : Oxidize -SH to sulfonic acids (H₂O₂/AcOH) or engage in thiol-ene click chemistry (UV-initiated with allyl ethers). Use inert atmospheres to prevent disulfide formation .

Q. How can computational methods predict its reactivity or bioactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to identify electrophilic sites (e.g., C-6 bromine) .
  • Docking Studies : AutoDock Vina screens binding affinities to target proteins (e.g., kinases). Align the quinazolinone core with ATP-binding pockets using PyMOL .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • Methodology :

  • XRD vs. NMR : For positional mismatches, perform Hirshfeld surface analysis to assess intermolecular interactions. Use VT-NMR to rule out conformational dynamics .
  • Purity Discrepancies : Cross-validate HPLC (C18 column, MeCN/H₂O gradient) with high-resolution mass spectrometry (HRMS, ESI+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.